

# Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-chlorophenoxy)propanoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(2-chlorophenoxy)propanoic acid

Cat. No.: B181877

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## Spectroscopic and Synthetic Profile of 3-(2-chlorophenoxy)propanoic acid

A Comprehensive Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for **3-(2-chlorophenoxy)propanoic acid** (CAS No. 7170-45-8). This document is intended for researchers, scientists, and professionals in drug development and related fields who require in-depth information on this compound. While experimental spectroscopic data is not readily available in public databases, this guide presents predicted data based on established principles of spectroscopy, alongside a detailed experimental protocol for its synthesis via the Williamson ether synthesis.

## Spectroscopic Data

Due to the limited availability of public experimental spectra for **3-(2-chlorophenoxy)propanoic acid**, the following tables summarize the predicted spectroscopic data. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

## Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.40	dd	1H	Ar-H
~7.20	td	1H	Ar-H
~6.95	td	1H	Ar-H
~6.85	dd	1H	Ar-H
~4.30	t	2H	-O-CH <sub>2</sub> -
~2.90	t	2H	-CH <sub>2</sub> -COOH
~11.0	br s	1H	-COOH

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~178	C=O
~153	Ar-C-O
~130	Ar-C
~127	Ar-C-Cl
~122	Ar-C
~121	Ar-C
~113	Ar-C
~66	-O-CH <sub>2</sub> -
~34	-CH <sub>2</sub> -COOH

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1240	Strong	C-O stretch (Aryl Ether)
~1100	Strong	C-O stretch (Carboxylic Acid)
~750	Strong	C-Cl stretch

## Predicted Mass Spectrometry Data

m/z	Interpretation
200/202	[M] <sup>+</sup> Molecular ion peak (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
128/130	Fragment ion: [ClC <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
73	Fragment ion: [CH <sub>2</sub> CH <sub>2</sub> COOH] <sup>+</sup>

## Experimental Protocol: Synthesis of 3-(2-chlorophenoxy)propanoic acid

The synthesis of **3-(2-chlorophenoxy)propanoic acid** can be readily achieved via the Williamson ether synthesis. This method involves the reaction of 2-chlorophenol with a 3-halopropanoic acid, typically 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base.

## Materials

- 2-chlorophenol
- 3-chloropropanoic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Water (distilled or deionized)

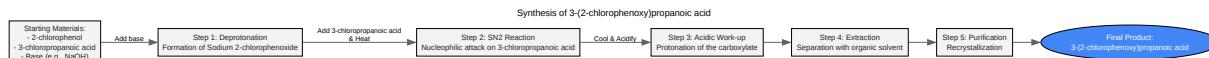
- Hydrochloric acid (HCl), concentrated
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous sodium sulfate or magnesium sulfate

## Procedure

- Deprotonation of 2-chlorophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of sodium hydroxide in water. To this solution, add an equimolar amount of 2-chlorophenol. Stir the mixture at room temperature until the 2-chlorophenol has completely dissolved, forming the sodium 2-chlorophenoxyde salt.
- Nucleophilic Substitution: To the solution of sodium 2-chlorophenoxyde, add an equimolar amount of 3-chloropropanoic acid. Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.
- Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.
- Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation of Product: Filter off the drying agent. Remove the solvent from the filtrate by rotary evaporation to yield the crude **3-(2-chlorophenoxy)propanoic acid**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure **3-(2-chlorophenoxy)propanoic acid**.

# Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-(2-chlorophenoxy)propanoic acid** via the Williamson ether synthesis.



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Caption: Experimental workflow for the Williamson ether synthesis.

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## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)